N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
The compound N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic molecule featuring a fused tetrahydrothiazolo[5,4-c]pyridine core, a benzo[d]thiazole moiety, and a furan-3-carboxamide group. Synthesis strategies for analogous compounds (e.g., thiazole- and furan-based derivatives) often employ condensation reactions, hydrazide formations, or coupling protocols, as seen in related studies .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c26-17(23-19-21-13-3-1-2-4-15(13)29-19)10-25-7-5-14-16(9-25)30-20(22-14)24-18(27)12-6-8-28-11-12/h1-4,6,8,11H,5,7,9-10H2,(H,21,23,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUPGDZUVBBXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)CC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the cyclooxygenase enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound has shown to have a higher inhibitory effect on COX-2, making it a selective COX-2 inhibitor.
Biochemical Pathways
By inhibiting the cyclooxygenase enzymes, the compound affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. By inhibiting this pathway, the compound reduces the production of these mediators, thereby alleviating the symptoms associated with inflammation.
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of inflammation. By inhibiting the cyclooxygenase enzymes, the compound reduces the production of prostaglandins, key mediators of inflammation. This leads to a decrease in inflammation and associated symptoms.
Biological Activity
N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines multiple pharmacophores that suggest diverse biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound features several key structural elements:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Tetrahydrothiazolo[5,4-c]pyridine ring : This structure may enhance interactions with biological targets.
- Furan and carboxamide groups : These functional groups contribute to the compound's solubility and reactivity.
Antimicrobial Properties
Preliminary studies indicate that compounds containing benzo[d]thiazole derivatives often exhibit significant antimicrobial activity. For instance:
- Activity against Gram-positive and Gram-negative bacteria : The compound has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli through broth microdilution testing methods .
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound demonstrate:
- Inhibition of cell proliferation : Studies have shown that these compounds can effectively stop the proliferation of various cancer cell lines .
- Mechanism of action : The interaction with carbonic anhydrase (CA IX), an enzyme associated with tumor pH regulation, suggests a potential mechanism for anticancer effects. Inhibiting CA IX can disrupt the acidification process in tumors .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of intermediate compounds through reactions involving benzothiazole derivatives.
- Coupling reactions to form the final product.
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. Notably:
- Cell lines tested : HCC827 (lung cancer), A549 (lung cancer), and NCI-H358 (lung cancer) showed varied responses to treatment with this compound .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HCC827 | 9.48 | High |
| A549 | 50 | Moderate |
| NCI-H358 | 16 | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share key heterocyclic components but differ in substituents and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on synthesized derivatives from the evidence:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
The tetrahydrothiazolo[5,4-c]pyridine core could enhance metabolic stability relative to non-fused thiazole systems.
Synthetic Challenges: Analogs with acyl hydrazide or azide intermediates (e.g., compounds in ) require precise temperature control, suggesting similar challenges for the target compound’s synthesis.
Physicochemical Properties :
- Higher molecular weight (~500–550 g/mol) and lipophilic groups (e.g., benzo[d]thiazole) may reduce aqueous solubility compared to lower-weight analogs like the carbohydrazide derivative (~408 g/mol) .
Research Findings and Limitations
- Computational Insights : Density-functional theory (DFT) methods, such as those described in , could predict the compound’s electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity or binding behavior, though this remains speculative without experimental validation.
- Bioactivity Gaps: No direct data on the target compound’s biological activity are available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
